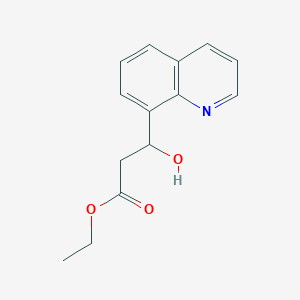
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a methyl ester group, a dimethylphenyl group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3,4-dimethylphenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate exerts its effects involves interactions with various molecular targets. The ester and ketone functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. Specific pathways may include enzyme inhibition or activation, depending on the context of its use.
類似化合物との比較
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate
- Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate
- Methyl 3-(3,4-dimethylphenyl)-2-oxobutanoate
Uniqueness
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate is unique due to the presence of both methyl and ketone groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C12H14O3/c1-8-4-5-10(6-9(8)2)7-11(13)12(14)15-3/h4-6H,7H2,1-3H3 |
InChIキー |
CAAKELWDKOPMIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC(=O)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



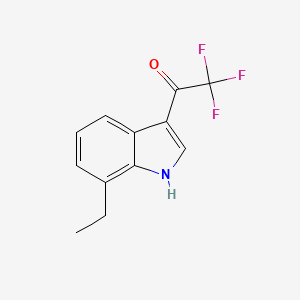

![1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde](/img/structure/B15333118.png)
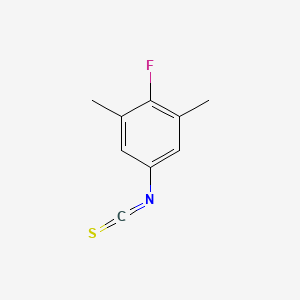
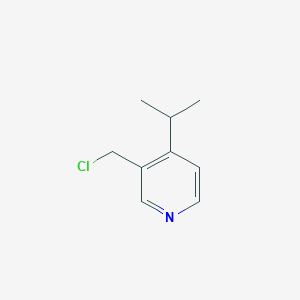
![7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)
![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)
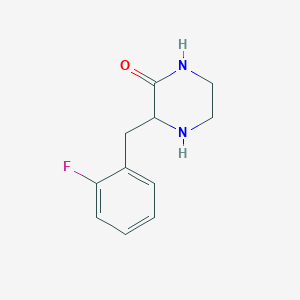

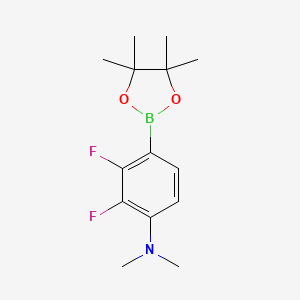

![1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B15333158.png)
